4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine
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Overview
Description
The compound “4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyrimidine ring, a piperazine ring, and a trifluoromethyl group . Pyrazoles and pyrimidines are both types of heterocyclic aromatic compounds, which are often found in pharmaceuticals and agrochemicals . The trifluoromethyl group is a common substituent in medicinal chemistry, known to enhance biological activity and increase chemical or metabolic stability .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The pyrazole and pyrimidine rings are planar, aromatic structures, while the piperazine ring is a saturated, non-aromatic structure . The trifluoromethyl group is a strong electron-withdrawing group, which could influence the electronic properties of the molecule .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . Pyrazoles, pyrimidines, and piperazines can all participate in a variety of chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would depend on its exact structure .
Mechanism of Action
Target of Action
The primary target of the compound 4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine is the Discoidin Domain Receptors (DDRs) . DDRs are a unique class of receptor tyrosine kinases that bind to the extracellular matrix collagen . They have been identified as potential targets for the treatment of fibrosis .
Mode of Action
The compound interacts with DDRs, inhibiting their activity . This inhibition is achieved by the compound binding to the active site of the DDRs, preventing them from interacting with their natural ligands, the collagens . This results in a decrease in the downstream signaling pathways that are activated by DDRs .
Biochemical Pathways
The inhibition of DDRs affects several biochemical pathways. DDRs play a crucial role in the signaling pathways involved in cell proliferation, differentiation, migration, and extracellular matrix remodeling . By inhibiting DDRs, the compound disrupts these pathways, leading to a reduction in fibrosis .
Pharmacokinetics
The compound has been found to have good oral absorption and ideal tissue distribution . This suggests that it has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are crucial for its bioavailability . .
Result of Action
The result of the compound’s action is a significant reduction in fibrosis . In a mouse model of fibrosis induced by bleomycin, the compound showed good anti-fibrotic effects, superior to the marketed drug nintedanib . This indicates that the compound could potentially be a promising candidate for further drug development for the treatment of fibrosis .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-pyrazol-1-yl-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N6/c19-18(20,21)14-3-1-4-15(11-14)25-7-9-26(10-8-25)16-12-17(23-13-22-16)27-6-2-5-24-27/h1-6,11-13H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJMKHHLFANVGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=NC=NC(=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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